REACTION_SMILES
|
[Br:11][CH2:12][C:13](=[O:14])[O:15][CH2:16][CH3:17].[CH2:1]1[C:2](=[O:10])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[ClH:18].[Zn:19].[cH:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[CH2:1]1[C:2]([OH:10])([CH2:12][C:13](=[O:14])[O:15][CH2:16][CH3:17])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Cc2ccccc2C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CC1(O)Cc2ccccc2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |